N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine
Overview
Description
N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a nitro group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 5-nitropyrimidine-2,4,6-triamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methylbenzamide: Shares a similar benzyl and methyl group structure but lacks the nitro group and pyrimidine ring.
N-Benzyl-2-methyl-4-nitroaniline: Contains a similar nitro group and benzyl group but differs in the overall structure and functional groups.
Uniqueness
N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group and pyrimidine ring distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-14-11-9(18(19)20)10(13)16-12(17-11)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H4,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPAQAPIXUXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319661 | |
Record name | 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
610756-68-8 | |
Record name | 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.